REACTION_SMILES
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[CH2:28]([OH:29])[CH3:30].[Na+:25].[Na+:26].[O:1]1[CH2:2][CH2:3][N:4]([c:7]2[o:8][c:9]3[c:10]([n:11]2)[cH:12][c:13]([N+:16]([O-:17])=[O:18])[cH:14][cH:15]3)[CH2:5][CH2:6]1.[OH2:27].[OH2:31].[S:19]([S:20]([O-:21])=[O:22])([O-:23])=[O:24]>>[O:1]1[CH2:2][CH2:3][N:4]([c:7]2[o:8][c:9]3[c:10]([n:11]2)[cH:12][c:13]([NH2:16])[cH:14][cH:15]3)[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc2oc(N3CCOCC3)nc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S([O-])S(=O)[O-]
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Name
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Type
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product
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Smiles
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Nc1ccc2oc(N3CCOCC3)nc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |